molecular formula C5H7IN2O2 B14427456 3-Iodo-5,5-dimethylimidazolidine-2,4-dione CAS No. 85297-53-6

3-Iodo-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14427456
CAS No.: 85297-53-6
M. Wt: 254.03 g/mol
InChI Key: NSAYSMMLCSEEKI-UHFFFAOYSA-N
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Description

3-Iodo-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is known for its iodination properties and is used in various chemical reactions and industrial applications. The imidazolidine ring is a crucial structure in many compounds used in medicinal chemistry, natural product synthesis, and as precursors for N-heterocyclic carbene ligands in catalysis .

Preparation Methods

The synthesis of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with iodine chloride (I-Cl). This reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The process can be performed in batch mode and then scaled up for continuous flow synthesis using a multi-jet oscillating disk continuous flow reactor platform. This method allows for a high throughput and efficient production of the compound .

Chemical Reactions Analysis

3-Iodo-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The iodination property of the compound makes it suitable for substitution reactions, where the iodine atom can be replaced by other functional groups. Common reagents used in these reactions include iodine chloride for iodination and various reducing agents for reduction reactions.

Scientific Research Applications

3-Iodo-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione involves its ability to act as an iodination agent. The compound can donate iodine atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .

Comparison with Similar Compounds

3-Iodo-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Another iodination agent with similar properties.

    1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione: Used as a bactericidal and algicide.

    1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Used in water purification and as a bleaching agent . The uniqueness of this compound lies in its specific iodination properties, making it a valuable reagent in various chemical and industrial applications.

Properties

CAS No.

85297-53-6

Molecular Formula

C5H7IN2O2

Molecular Weight

254.03 g/mol

IUPAC Name

3-iodo-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C5H7IN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10)

InChI Key

NSAYSMMLCSEEKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)I)C

Origin of Product

United States

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